Regioisomeric Identity: 6-Amino vs. 7-Amino-5-chloro-2-benzoxazolinone Impurity Profile
Chlorzoxazone drug substance contains the 7‑amino‑5‑chloro‑2‑benzoxazolinone regioisomer (impurity B) as a characterized impurity, whereas the 6‑amino‑5‑chloro isomer is absent from the reported impurity panel [1]. This positional difference results in distinct chromatographic retention and spectral signatures. The 6‑amino isomer is therefore not interchangeable with the 7‑amino isomer for pharmaceutical impurity reference standards; procurement of the wrong isomer would compromise method specificity in related‑substances testing.
| Evidence Dimension | Presence in chlorzoxazone impurity panel |
|---|---|
| Target Compound Data | Not detected as chlorzoxazone impurity |
| Comparator Or Baseline | 7‑amino‑5‑chloro‑2‑benzoxazolinone (impurity B): identified and structurally confirmed by NMR and HPLC‑MS |
| Quantified Difference | Qualitative: 6‑amino isomer absent vs. 7‑amino isomer confirmed as impurity |
| Conditions | HPLC‑MS and 1H/13C NMR characterization; C18 column, ammonium acetate/acetonitrile gradient |
Why This Matters
For laboratories developing chlorzoxazone impurity methods, the 6-amino isomer can serve as a negative control or a distinct reference compound that does not co‑elute with known impurities, reducing false‑positive risk.
- [1] Chen, H.; Deng, L.‑M. Determination and structural analysis of unknown impurities in chlorzoxazone by NMR spectroscopy and liquid chromatography‑mass spectrometry. Chinese J. Pharm. Anal. 2021, 41, 2132–2142. View Source
